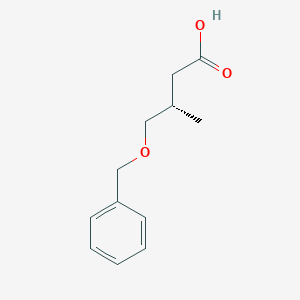
(3S)-3-methyl-4-phenylmethoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-methyl-4-phenylmethoxybutanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by its butanoic acid backbone, with a methyl group at the third carbon and a phenylmethoxy group at the fourth carbon. The stereochemistry at the third carbon is specified as (3S), indicating the spatial arrangement of the substituents around this chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-4-phenylmethoxybutanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a butanoic acid derivative with a phenylmethoxy group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of chiral catalysts or auxiliaries can help in achieving the desired stereochemistry efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-methyl-4-phenylmethoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3S)-3-methyl-4-phenylmethoxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3S)-3-methyl-4-phenylmethoxybutanoic acid exerts its effects depends on its interaction with specific molecular targets. The chiral center allows for selective binding to enzymes or receptors, influencing biological pathways. For instance, the compound may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-methyl-4-phenylmethoxybutanoic acid: The enantiomer of the compound with opposite stereochemistry at the third carbon.
3-methyl-4-phenylbutanoic acid: Lacks the methoxy group, leading to different chemical properties.
4-phenylmethoxybutanoic acid: Lacks the methyl group at the third carbon.
Uniqueness
(3S)-3-methyl-4-phenylmethoxybutanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral studies.
Eigenschaften
CAS-Nummer |
64190-49-4 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
(3S)-3-methyl-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
UGBWZCMPGYFVDL-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](CC(=O)O)COCC1=CC=CC=C1 |
Kanonische SMILES |
CC(CC(=O)O)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


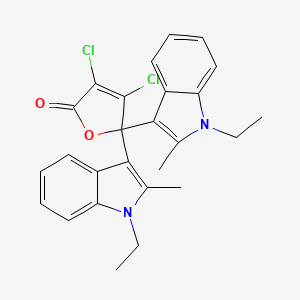
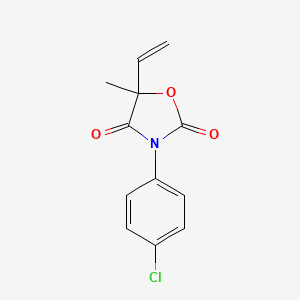
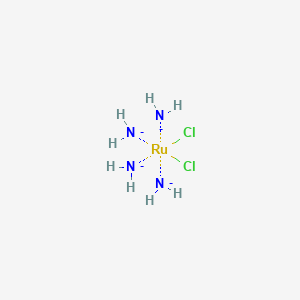

![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)


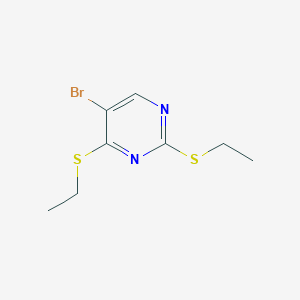
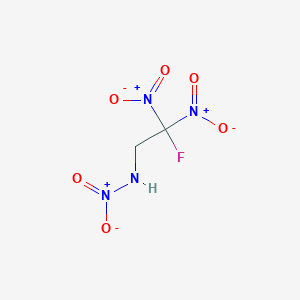

![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)

![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
